An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-Hydroxybenzenesulfonate
An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-Hydroxybenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of sodium 2-hydroxybenzenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of properties to offer in-depth explanations of their significance and detailed protocols for their experimental determination. The structure of this guide is tailored to provide a logical and scientifically rigorous exploration of the compound, ensuring a thorough understanding of its behavior and characteristics.
Introduction: The Significance of Sodium 2-Hydroxybenzenesulfonate in a Pharmaceutical Context
Sodium 2-hydroxybenzenesulfonate, the sodium salt of 2-hydroxybenzenesulfonic acid, is an organic compound featuring both a hydroxyl and a sulfonate functional group attached to a benzene ring. This unique structure imparts a combination of properties that make it and similar sulfonate salts valuable in the pharmaceutical sciences.[1] Sulfonate salts are often employed to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[2] The presence of the highly polar sulfonate group generally ensures significant aqueous solubility, a critical factor in drug formulation and bioavailability.[3]
The hydroxyl group, on the other hand, introduces a site for potential hydrogen bonding and a weakly acidic proton, which can influence the compound's interaction with biological systems and its formulation properties. Understanding the interplay of these functional groups is paramount for its effective application. This guide will systematically dissect the key physicochemical parameters of sodium 2-hydroxybenzenesulfonate, providing both established data and the experimental frameworks required for its comprehensive characterization.
Molecular Structure and Foundational Properties
A thorough understanding of the fundamental properties of sodium 2-hydroxybenzenesulfonate is the cornerstone of its application.
| Property | Value | Source(s) |
| Chemical Name | Sodium 2-hydroxybenzenesulfonate | |
| Synonyms | Sodium phenol-2-sulfonate | [4] |
| CAS Number | 1300-51-2 | [5] |
| Molecular Formula | C₆H₅NaO₄S | [4] |
| Molecular Weight | 196.16 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
Acidity and pKa: A Tale of Two Protons
The acidity of sodium 2-hydroxybenzenesulfonate is dictated by the two ionizable protons in its corresponding free acid, 2-hydroxybenzenesulfonic acid: the strongly acidic sulfonic acid proton and the weakly acidic phenolic proton.
-
Sulfonic Acid Group: The sulfonic acid group is a strong acid, with a pKa value for the free acid, 2-hydroxybenzenesulfonic acid, predicted to be around -0.60.[6] For benzenesulfonic acid, the pKa is reported to be as low as -2.8.[4][7][8] This indicates that in aqueous solution, the sulfonic acid group will be fully deprotonated and exist as the sulfonate anion across the entire physiological pH range.
Experimental Determination of the Phenolic pKa
The pKa of the phenolic hydroxyl group can be accurately determined using potentiometric titration. This method involves the gradual addition of a strong base to a solution of the compound and monitoring the resulting pH changes.[12][13][14][15]
Protocol: Potentiometric Titration for pKa Determination
-
Preparation of the Analyte Solution: Accurately weigh approximately 20 mg of sodium 2-hydroxybenzenesulfonate and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.[16] If solubility is a concern, a co-solvent such as methanol may be used, though the pKa in the mixed solvent system will need to be extrapolated to a fully aqueous environment.[13]
-
Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).[17][18]
-
Titration Setup:
-
Place the analyte solution in a temperature-controlled vessel (e.g., 25 °C).
-
Immerse a calibrated pH electrode and a magnetic stir bar into the solution.
-
Use an automated titrator or a burette to add the NaOH solution in small, precise increments.
-
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence point is the volume of titrant corresponding to the maximum of the first derivative.
-
The pKa is equal to the pH at the half-equivalence point.[12]
-
Caption: Workflow for the experimental determination of the phenolic pKa.
Spectroscopic Properties: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and quality control of pharmaceutical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of sodium 2-hydroxybenzenesulfonate is primarily dictated by the electronic transitions within the benzene ring. Phenolic compounds typically exhibit a strong absorption band around 270-280 nm.[19][20][21] The presence of the sulfonate group may cause a slight shift in the absorption maximum (λmax).
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of sodium 2-hydroxybenzenesulfonate in a suitable UV-transparent solvent, such as deionized water or ethanol. A typical concentration range is 10-100 µg/mL.[7][16]
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.[13][22][23][24]
-
Measurement:
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[27][28]
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of sodium 2-hydroxybenzenesulfonate is expected to show characteristic absorption bands for the hydroxyl, sulfonate, and aromatic moieties.[29][30][31]
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H stretch (phenolic) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| Aromatic C-H stretch | 3000-3100 | |
| Aromatic C=C stretch | 1450-1600 | Multiple bands are expected. |
| S=O stretch (sulfonate) | ~1175 and ~1080 | Asymmetric and symmetric stretching, respectively. |
| C-O stretch (phenolic) | 1200-1260 |
Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sodium 2-hydroxybenzenesulfonate powder directly onto the ATR crystal.[17][32][33][34]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Measurement:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[21]
Caption: General workflows for UV-Vis and IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons. The aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm). The position of the phenolic proton signal is variable and depends on the solvent and concentration.[22][27]
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The carbon atoms attached to the electronegative oxygen and sulfur atoms will be deshielded and appear at a lower field.[20][27][29]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of sodium 2-hydroxybenzenesulfonate for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[3][35][36][37]
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement: Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak). Assign the signals to the respective protons and carbons in the molecule.
Solubility and Hygroscopicity: Critical Formulation Parameters
The aqueous solubility of sodium 2-hydroxybenzenesulfonate is expected to be high due to the presence of the ionic sulfonate group.[3] However, its hygroscopicity, the tendency to absorb moisture from the atmosphere, is an important consideration for storage and handling, as it can affect the physical and chemical stability of the solid form.[4][12]
Experimental Determination of Aqueous Solubility
The equilibrium solubility can be determined using the shake-flask method.
Protocol: Shake-Flask Solubility Measurement
-
Sample Preparation: Add an excess amount of solid sodium 2-hydroxybenzenesulfonate to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
Filter the suspension to remove the undissolved solid.
-
Dilute an aliquot of the clear supernatant to a suitable concentration.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Assessment of Hygroscopicity
Hygroscopicity can be assessed by storing the compound under various relative humidity (RH) conditions and monitoring its weight change.
Protocol: Gravimetric Hygroscopicity Study
-
Sample Preparation: Place a known, accurately weighed amount of the dry solid in an open container.
-
Storage: Store the sample in desiccators containing saturated salt solutions to maintain constant relative humidity at a specific temperature.
-
Measurement: Periodically weigh the sample until a constant weight is achieved.
-
Data Analysis: Calculate the percentage of weight gain at each RH condition.
Thermal Properties and Stability
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties and thermal stability of a compound.[30][37][38][39][40]
-
DSC: Can be used to determine the melting point and detect any phase transitions.
-
TGA: Measures the change in mass as a function of temperature, providing information on thermal decomposition and the presence of any solvates or hydrates.
Applications in Drug Development
Sodium 2-hydroxybenzenesulfonate and related compounds can serve several roles in pharmaceutical development:
-
Excipient: Due to its high water solubility, it can be used as a solubilizing agent or hydrotrope to improve the solubility of poorly soluble drugs in formulations.[2][19][24]
-
Counterion for Salt Formation: The corresponding free acid can be used to form salts of basic drugs, potentially improving their physicochemical properties.
-
Intermediate in Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[9][36][41]
-
Drug Delivery Systems: The unique properties of sulfonates can be leveraged in the design of novel drug delivery systems, such as in the formation of drug-arylsulfonate complexes within liposomes to improve drug retention.[33][34][42][43]
Conclusion
Sodium 2-hydroxybenzenesulfonate possesses a distinct set of physicochemical properties derived from its aromatic core and the presence of both hydroxyl and sulfonate functional groups. A thorough understanding and experimental determination of its acidity, spectroscopic characteristics, solubility, hygroscopicity, and thermal behavior are essential for its effective utilization in research and pharmaceutical development. The protocols and information provided in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.
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